4-(Quinolin-2-YL)benzaldehyde
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Overview
Description
4-(Quinolin-2-YL)benzaldehyde is a heterocyclic aromatic compound that features a quinoline ring attached to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinolin-2-YL)benzaldehyde typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This reaction involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include heating the mixture under reflux to facilitate the formation of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-(Quinolin-2-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products:
Oxidation: 4-(Quinolin-2-YL)benzoic acid.
Reduction: 4-(Quinolin-2-YL)benzyl alcohol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-(Quinolin-2-YL)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(Quinolin-2-YL)benzaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Quinoline: A simpler structure without the benzaldehyde moiety.
2-Quinolinecarboxaldehyde: Similar structure but with the aldehyde group directly attached to the quinoline ring.
4-(Quinolin-2-YL)benzoic acid: An oxidized form of 4-(Quinolin-2-YL)benzaldehyde.
Uniqueness: this compound is unique due to the presence of both the quinoline ring and the benzaldehyde moiety, which allows it to participate in a diverse range of chemical reactions and exhibit various biological activities. Its structural versatility makes it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
263256-86-6 |
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Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
4-quinolin-2-ylbenzaldehyde |
InChI |
InChI=1S/C16H11NO/c18-11-12-5-7-14(8-6-12)16-10-9-13-3-1-2-4-15(13)17-16/h1-11H |
InChI Key |
YGQOGTMNKMDWOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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